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molecular formula C9H10N2 B1199978 2-Phenyl-2-imidazoline CAS No. 936-49-2

2-Phenyl-2-imidazoline

Cat. No. B1199978
M. Wt: 146.19 g/mol
InChI Key: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04298748

Procedure details

The procedure described in Example 5 is followed except that 272 parts of methyl benzoate and 132 parts of ethylenediamine are employed. 277 parts of 2-phenylimidazoline (95% of theory, based on methyl benzoate employed) of boiling point 295° C./1,013 mbar are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:11]([NH2:14])[CH2:12][NH2:13]>>[C:2]1([C:1]2[NH:13][CH2:12][CH2:11][N:14]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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